molecular formula C10H20O B8203578 2,2,5-Trimethyl-3-hexen-1-OL

2,2,5-Trimethyl-3-hexen-1-OL

Cat. No.: B8203578
M. Wt: 156.26 g/mol
InChI Key: FJAXQWSYTIUVIL-VOTSOKGWSA-N
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Description

2,2,5-Trimethyl-3-hexen-1-ol is an organic compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,5-Trimethyl-3-hexen-1-ol can be synthesized through several synthetic routes, including the following:

  • Hydroboration-Oxidation Reaction: This involves the hydroboration of an appropriate alkene followed by oxidation to yield the desired alcohol.

  • Reduction of Aldehydes or Ketones: The compound can be synthesized by reducing an aldehyde or ketone precursor using suitable reducing agents.

Industrial Production Methods: In an industrial setting, this compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The production process is optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,2,5-Trimethyl-3-hexen-1-ol undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

  • Substitution Reactions: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products Formed:

  • Oxidation: Aldehydes, ketones, carboxylic acids.

  • Reduction: Alcohols, alkanes.

  • Substitution: Esters, ethers.

Scientific Research Applications

2,2,5-Trimethyl-3-hexen-1-ol is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in biochemical assays and as a precursor for bioactive compounds.

  • Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

  • Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

2,2,5-Trimethyl-3-hexen-1-ol is structurally similar to other compounds such as 2,3,4-Trimethyl-5-hexen-3-ol and 2-Cyclohexen-1-ol, 3,5,5-trimethyl-. its unique structural features and reactivity profile distinguish it from these compounds. The presence of the hydroxyl group and the specific arrangement of methyl groups contribute to its distinct chemical behavior.

Comparison with Similar Compounds

  • 2,3,4-Trimethyl-5-hexen-3-ol

  • 2-Cyclohexen-1-ol, 3,5,5-trimethyl-

  • 2,2,5-Trimethyl-3-oxa-5-hexen-1-ol

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Properties

IUPAC Name

(E)-2,2,5,5-tetramethylhex-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(2,3)6-7-10(4,5)8-11/h6-7,11H,8H2,1-5H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAXQWSYTIUVIL-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=CC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C=C/C(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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